Binding Affinity vs. PK083
MB710 exhibits a 40‑fold higher binding affinity for the p53‑Y220C mutant pocket compared to the first‑generation stabilizer PK083 (PhiKan 083). This affinity improvement is quantified by surface plasmon resonance (SPR)‑derived dissociation constants [1].
| Evidence Dimension | Binding affinity (Kd) for p53‑Y220C |
|---|---|
| Target Compound Data | Kd = 4.1 µM |
| Comparator Or Baseline | PK083 (PhiKan 083): Kd = 167 µM |
| Quantified Difference | 40.7‑fold lower Kd (higher affinity) |
| Conditions | Surface plasmon resonance (SPR) binding assay against recombinant p53‑Y220C core domain |
Why This Matters
Higher binding affinity directly correlates with more efficient target engagement and stabilization, reducing the required working concentration and minimizing off‑target liabilities.
- [1] Baud MGJ, Bauer MR, Verduci L, et al. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C... Eur J Med Chem. 2018;152:101‑114. View Source
